molecular formula C8H8ClFO B1356780 4-(Chloromethyl)-1-fluoro-2-methoxybenzene CAS No. 276861-59-7

4-(Chloromethyl)-1-fluoro-2-methoxybenzene

Cat. No. B1356780
CAS RN: 276861-59-7
M. Wt: 174.6 g/mol
InChI Key: YCMHNQSQSFDIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “4-(Chloromethyl)-1-fluoro-2-methoxybenzene” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Versatile Mediator in Organic Chemistry

"Selectfluor (f-teda-bf4)" is a valuable reagent for electrophilic fluorination and a versatile mediator or catalyst in organic chemistry. It enables various functionalizations of organic compounds, including selective and effective iodination, bromination, chlorination, nitration, and thiocyanation. Its role in benzylic functionalization of hexamethylbenzene and in promoting allylstannation of aldehydes and imines is particularly notable (Stavber & Zupan, 2005).

Molecular Structure Analysis

A study on "torsional potential of the methoxy group" in various organic compounds, including 4-fluoro-1-methoxybenzenes, reveals insights into molecular structure. The analysis used ab initio calculations and density functional methods, uncovering regular structure-property relationships between C-O bond distances and methoxy group torsional potentials (Klocker, Karpfen, & Wolschann, 2003).

Spectroscopy Applications

The infrared and Raman spectra of "1-(chloromethyl)-4-fluorobenzene" have been measured, offering insights into the liquid state of the molecule. The data suggest a probable C1 symmetry, contributing to our understanding of molecular structures in spectroscopy (Seth-Paul & Shino, 1975).

Electrochemical Reduction Studies

Research into the "electrochemical reduction of methoxychlor" at carbon and silver cathodes in dimethylformamide is another application. This study investigates the reduction process of methoxychlor, a pesticide, which can inform environmental remediation techniques (McGuire & Peters, 2016).

Fluorodemethylation Research

The treatment of trimethoxybenzene with "1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)" under mild conditions is another research area. This study helps in understanding fluorodemethylation processes in organic chemistry (Banks et al., 1999).

SNAr Reaction Study

Research on "SNAr reaction" with 3,4-dihalogenonitrobenzenes involves studying the substitution of the chlorine atom through orbital-controlled processes. This kind of study is crucial for understanding nucleophilic aromatic substitution reactions in organic chemistry (Cervera, Marquet, & Martin, 1996).

Safety and Hazards

The safety and hazards associated with “4-(Chloromethyl)-1-fluoro-2-methoxybenzene” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for “4-(Chloromethyl)-1-fluoro-2-methoxybenzene” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMHNQSQSFDIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591790
Record name 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

276861-59-7
Record name 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-fluoro-3-methoxyphenyl)methanol (Claudi, et al., J. Med. Chem. 1990, 33(9):2408) (0.90 g, 5.76 mmol) in anhydrous dichloromethane (10 mL) was added thionyl chloride (0.84 mL, 12 mmol) and anhydrous N,N-dimethylformamide (2 drops). The reaction mixture was stirred at ambient temperature for 16 h and concentrated in vacuo to afford 4-(chloromethyl)-1-fluoro-2-methoxybenzene (0.73 g, 72%) as a brown oil: 1H NMR (300 MHz, CDCl3) δ 7.05-6.86 (m, 3H), 4.53 (s, 2H), 3.88 (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.